molecular formula C6H4BrClS B2459964 5-Bromo-2-chlorobenzenethiol CAS No. 740806-63-7

5-Bromo-2-chlorobenzenethiol

Cat. No. B2459964
M. Wt: 223.51
InChI Key: GZYHPKOEBMNDFS-UHFFFAOYSA-N
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Description

5-Bromo-2-chlorobenzenethiol is an organic compound that is widely used in scientific research applications. It is a yellowish powder that is soluble in organic solvents and has a melting point of 60-63°C. This compound is also known as 2-chloro-5-bromothiophenol or 5-bromo-2-chlorothiophenol.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-Bromo-2-chlorobenzenethiol involves the substitution of a bromine atom with a thiol group on a 5-bromo-2-chlorobenzene molecule.

Starting Materials
5-Bromo-2-chlorobenzene, Sodium hydrosulfide, Sodium hydroxide, Methanol, Wate

Reaction
Dissolve 5-Bromo-2-chlorobenzene in methanol, Add sodium hydrosulfide and sodium hydroxide to the solution, Heat the mixture to reflux for several hours, Cool the mixture and filter the precipitate, Wash the precipitate with water and dry it to obtain 5-Bromo-2-chlorobenzenethiol

Mechanism Of Action

The mechanism of action of 5-Bromo-2-chlorobenzenethiol is not well understood. However, it is believed to act as a nucleophile and react with electrophilic groups in organic compounds. This reaction results in the formation of new chemical bonds and the synthesis of new organic compounds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 5-Bromo-2-chlorobenzenethiol. However, it is believed to be a relatively stable compound that does not undergo significant metabolic transformation in vivo.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-Bromo-2-chlorobenzenethiol in lab experiments is its high purity and stability. It is also relatively easy to handle and store. However, one of the limitations is that it is a relatively expensive reagent, which can limit its use in large-scale experiments.

Future Directions

There are many future directions for the use of 5-Bromo-2-chlorobenzenethiol in scientific research. One potential direction is in the synthesis of new organic compounds for use in pharmaceuticals and agrochemicals. Another potential direction is in the development of new synthetic methods for the production of thiophene derivatives. Additionally, further research is needed to understand the mechanism of action and potential biochemical and physiological effects of this compound.

Scientific Research Applications

5-Bromo-2-chlorobenzenethiol has a wide range of scientific research applications. One of the main applications is in the field of organic synthesis, where it is used as a reagent in the synthesis of various organic compounds. It is also used in the synthesis of thiophene derivatives, which are important building blocks in the synthesis of pharmaceuticals and agrochemicals.

properties

IUPAC Name

5-bromo-2-chlorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClS/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYHPKOEBMNDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chlorobenzenethiol

CAS RN

740806-63-7
Record name 5-bromo-2-chlorobenzenethiol
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